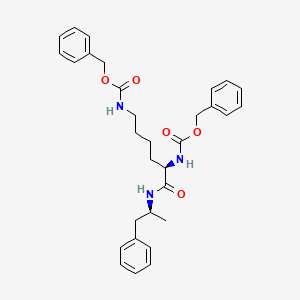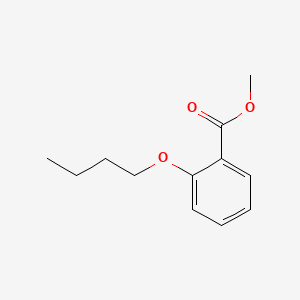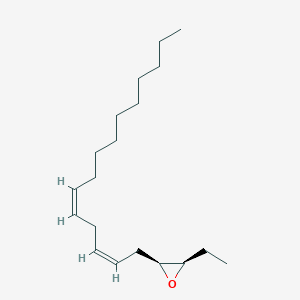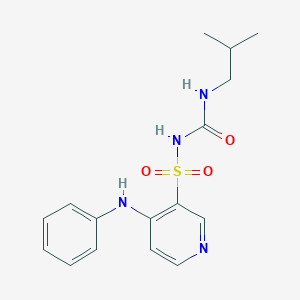
1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea is a complex organic compound that features a sulfonylurea group. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an aniline and pyridine moiety in its structure makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea typically involves multi-step organic synthesis techniques. One common method includes the reaction of 4-anilinopyridine with sulfonyl chloride to form the sulfonyl derivative, which is then reacted with 3-(2-methylpropyl)urea under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, sulfonylurea compounds are known to stimulate insulin release by binding to the sulfonylurea receptor on pancreatic beta cells .
Vergleich Mit ähnlichen Verbindungen
1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea can be compared with other sulfonylurea compounds, such as:
Tolbutamide: Used in the treatment of type 2 diabetes.
Glibenclamide: Another antidiabetic agent with a similar mechanism of action.
Chlorpropamide: Known for its long duration of action in diabetes management.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other sulfonylureas .
Eigenschaften
Molekularformel |
C16H20N4O3S |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1-(4-anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C16H20N4O3S/c1-12(2)10-18-16(21)20-24(22,23)15-11-17-9-8-14(15)19-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,17,19)(H2,18,20,21) |
InChI-Schlüssel |
ZRXHMFXZUAUNLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


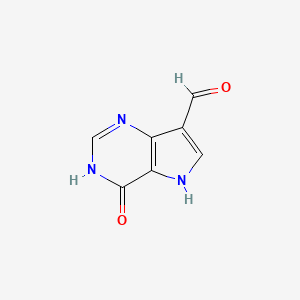
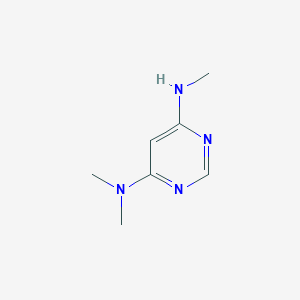

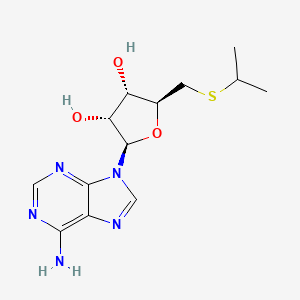
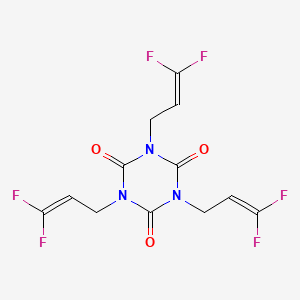
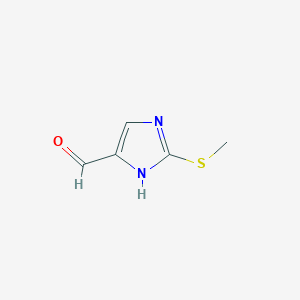
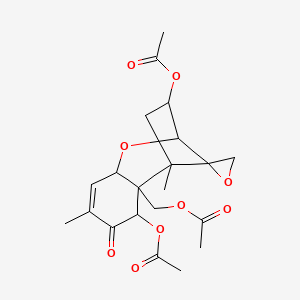
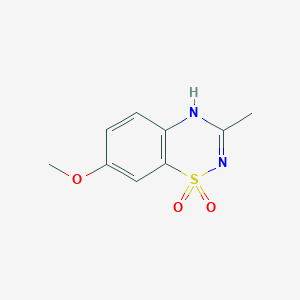

amine](/img/structure/B13413433.png)

